9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one
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Overview
Description
9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is a heterocyclic compound that features a unique dioxepinoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of methoxy-substituted quinoline derivatives and dioxepin intermediates, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique dioxepinoquinoline structure. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Exhibits various bioactivities, including anticancer and antimicrobial properties.
Uniqueness
9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is unique due to its dioxepinoquinoline structure, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
9-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-16-8-2-3-9-11(6-8)14-7-10-12(9)17-4-5-18-13(10)15/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKURTXOEVZJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C3C(=C2C=C1)OCCOC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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